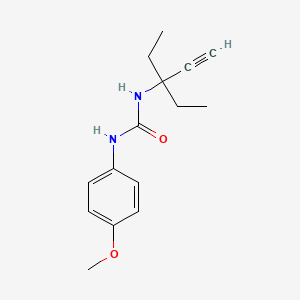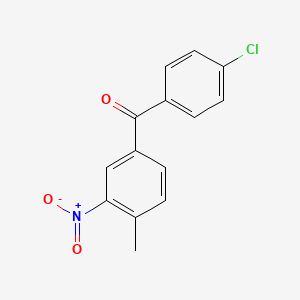
N-(2-chlorophenyl)-1,2,5-thiadiazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-1,2,5-thiadiazole-3-carboxamide, also known as CTIC, is a potent compound that has gained significant attention from the scientific community due to its potential applications in various fields. CTIC is a synthetic molecule that belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse biological activities.
Wirkmechanismus
N-(2-chlorophenyl)-1,2,5-thiadiazole-3-carboxamide exerts its biological activities by modulating various cellular pathways. In cancer cells, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in various types of cancer cells. This inhibition leads to a decrease in tumor growth and metastasis. In diabetes, this compound has been shown to activate the AMP-activated protein kinase pathway, which regulates glucose metabolism and improves insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target cell or tissue. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in tumor growth. In diabetes, this compound has been shown to improve glucose metabolism and insulin sensitivity, leading to a decrease in blood glucose levels. In insects, this compound has been shown to disrupt the nervous system, leading to paralysis and death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-chlorophenyl)-1,2,5-thiadiazole-3-carboxamide in lab experiments is its high potency and selectivity, which allows for the study of specific cellular pathways. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are various future directions for the study of N-(2-chlorophenyl)-1,2,5-thiadiazole-3-carboxamide, including the development of more efficient synthesis methods, the identification of new biological targets, and the optimization of its pharmacokinetic properties. In addition, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects. Overall, the study of this compound has the potential to lead to the development of new drugs and therapies for various diseases and to contribute to the advancement of material science and agriculture.
Synthesemethoden
N-(2-chlorophenyl)-1,2,5-thiadiazole-3-carboxamide can be synthesized using various methods, including the reaction of 2-chlorobenzoyl isothiocyanate with hydrazine hydrate followed by cyclization with thiosemicarbazide. Another method involves the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide, followed by cyclization with sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-1,2,5-thiadiazole-3-carboxamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In the medical field, this compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In agriculture, this compound has been shown to have herbicidal and insecticidal properties, making it a potential candidate for crop protection. In material science, this compound has been used as a precursor for the synthesis of various materials, including metal-organic frameworks and luminescent materials.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-1,2,5-thiadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3OS/c10-6-3-1-2-4-7(6)12-9(14)8-5-11-15-13-8/h1-5H,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXGUFSRBZMHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NSN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide](/img/structure/B5754827.png)
![N-(4-fluoro-2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5754839.png)
![4-tert-butyl-N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5754846.png)

![4-(3-chloro-4-fluorophenyl)-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5754872.png)
![4-chloro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5754874.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754892.png)
